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Compound Focus: Evobrutinib

CAS No.: 1415823-73-2

Cat. No.: S527651

The table below summarizes key quantitative data on evobrutinib's selectivity and pharmacokinetics from

preclinical and clinical studies.

Parameter Description / Value Significance / Implication

BTK Inhibition Potent, obligate covalent Leads to sustained target inhibition despite
Mechanism inhibitor [1] rapid plasma clearance [2].

Kinase Highly selective for BTK [1] Suggests low potential for off-target adverse
Selectivity effects; key differentiator from earlier, less

selective BTK inhibitors [1].

Key Off-Target Selective for BTK over Mitigates risk of side effects commonly

Profiles epidermal growth factor associated with inhibition of these kinases (e.g.,
receptor (EGFR) and other Tec  skin rash from EGFR inhibition) [1].
family kinases [1]

Blood-Brain CNS-penetrant [3] Allows modulation of B cells and myeloid cells
Barrier (microglia) within the central nervous system,
Penetration targeting compartmentalized inflammation in MS

[4].
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Parameter Description / Value Significance / Implication

Human Half-life ~2 hours (geometric mean) [2] Requires twice-daily (BID) dosing to maintain
effective BTK occupancy [3].

Clinically 45 mg BID with food [3] Taking with food increases relative

Effective Dose bioavailability by ~50%, enabling lower mg dose

(Phase Ill) to achieve exposure equivalent to 75 mg BID
fasted [3].

Route of Primarily feces (71.0%), lesser Substantially metabolized upon absorption; no

Elimination in urine (20.6%) [5] unchanged evobrutinib detected in excreta [5].

Experimental Protocols for Assessing Selectivity and
Engagement

Here are detailed methodologies for key experiments to evaluate BTK inhibition and selectivity in a research

setting.

Protocol for Assessing BTK Occupancy (BTKO)

BTK occupancy is a direct measure of target engagement and is more pharmacologically relevant than

plasma drug concentration alone due to evebrutinib's covalent mechanism [3].

¢ Principle: Measure the fraction of BTK binding sites occupied by the drug in peripheral blood
mononuclear cells (PBMCs).
e Procedure:
o Sample Collection: Collect serial blood samples at pre-dose, 1, 2, 4, and 12 hours post-dose,
and at trough (immediately before the next dose).
o Cell Lysis: Isolate PBMCs and lyse them.
o BTK Quantification: Use a fluorescent probe-based assay or a competitive binding assay. The
probe binds covalently to the free, unoccupied BTK sites.
o Calculation: BTKO is calculated as (1 - [BTK in drug-treated sample / BTK in
placebo-treated sample]) * 100 [3].
¢ Clinical Correlation: In the phase Il study, a steady-state predose BTKO of 295% was associated
with significant efficacy on clinical endpoints [3].
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Protocol for Kinase Selectivity Profiling

To confirm evebrutinib's high selectivity and rule out off-target effects.

e Principle: Screen evobrutinib against a large panel of recombinant human kinases.

e Procedure:

o Assay Platform: Use a commercial kinase profiling service or in-house platform (e.g.,
Invitrogen's KinaseProfiler, Eurofins' KINOMEscan).

o Testing Concentration: Test evobrutinib at a single concentration (e.g., 1 uM) against a panel
of hundreds of kinases.

o Data Analysis: Calculate the percentage of control activity for each kinase. A highly selective

inhibitor will show significant inhibition only for BTK and very few, if any, other kinases [1]. The
results should specifically show minimal inhibition of EGFR [1].

Troubleshooting Common Experimental and Clinical

Observations

Observation / Issue

Potential Cause

Recommended Action

Lack of efficacy in disease
model despite adequate
plasma concentration.

Elevated Alanine
Aminotransferase (ALT) in
clinical studies.

Variable exposure or
efficacy between fasted
and fed states.

Insufficient BTK
occupancy (BTKO)

at the site of action.

Class-effect
hepatotoxicity of
BTK inhibitors.

Food effect on
bioavailability.

Measure BTKO in relevant immune cells (e.g.,
B cells) to confirm target engagement. Consider
moving to a BID dosing regimen to maintain
trough BTKO >95% [3].

In clinical trials, this was the most notable
adverse event. Monitor liver enzymes
(ALT/AST) routinely. Elevations were typically
transient, but may require dose interruption or
discontinuation [6] [2].

The clinically effective Phase Il dose is 45 mg
BID with food, which provides exposure
comparable to 75 mg BID fasted. Standardize
administration with food in preclinical and
clinical studies [3].
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Observation / Issue Potential Cause

Short half-life is
inherent to

Rapid clearance of plasma
drug concentration, raising
efficacy concerns. evobrutinib's PK

profile.

Recommended Action

This is expected. Due to its covalent binding to
BTK, pharmacological effect (BTKO) persists
long after the drug is cleared from plasma.
Focus on BTKO as the primary PD marker, not
plasma PK [2].

Experimental Pathway and Workflow Diagrams

The following diagram illustrates the workflow for a

evobrutinib's activity, integrating the key protocols above.
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This workflow shows how pharmacokinetic (PK) and pharmacodynamic (PD) assessments are integrated

with efficacy outcomes to build a comprehensive picture of evebrutinib's activity.

The diagram below outlines the core mechanism of action of BTK inhibition by evebrutinib in key immune

cells, which underpins its therapeutic effect.

Evobrutinib Myeloid Cell (Microglia/Macrophage)

Inhibits Inhibits

B Cell Receptor (BCR) Toll-like Receptor (TLR)
Signaling & FcyR Signaling

Altered Immune Responses:
- Reduced cell adhesion/migration Inhibition of M1 pro-inflammatory
- Altered cytokine production microglial polarization [7]
- Impaired antigen presentation

Therapeutic Effect in MS:
- Reduced MRI lesions
- Modulated neuroinflammation

Click to download full resolution via product page

This mechanism diagram illustrates how evebrutinib's dual action on B cells and myeloid cells, including

CNS-resident microglia, addresses both peripheral and central inflammation in diseases like MS [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Discovery of Evobrutinib : An Oral, Potent, and Highly Selective ... [pubmed.ncbi.nim.nih.gov]

© 2026 Smolecule. All rights reserved. 5/7 Tech Support


https://www.smolecule.com/products/s527651?utm_src=pdf-body
https://www.smolecule.com/products/s527651?utm_src=pdf-body
https://molmed.biomedcentral.com/articles/10.1186/s10020-025-01203-8
https://www.smolecule.com/products/s527651?utm_src=pdf-body-img
https://www.smolecule.com/products/s527651?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12418445/
https://www.smolecule.com/products/s527651?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/31368705/
https://www.smolecule.com/products/s527651?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

2. Characterisation of the safety profile of evobrutinib in over ... [pmc.ncbi.nim.nih.gov]

3. Determination of a clinically effective evobrutinib dose [pmc.nchi.nlm.nih.gov]

4. Beyond relapses: How BTK inhibitors are shaping the future of ... [pmc.nchbi.nim.nih.gov]

5. Evobrutinib, a covalent Bruton's tyrosine kinase inhibitor: Mass ... [pmc.ncbi.nim.nih.gov]

6. Safety and efficacy of Bruton's tyrosine kinase inhibitors in ... [sciencedirect.com]

7. mitigates neuroinflammation after ischemic stroke by... Evobrutinib [molmed.biomedcentral.com]
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selectivity-optimization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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